

Technical Guide: Commercial & Synthetic Access to 3-(1H-pyrazol-4-yl)piperidine

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Compound of Interest

Compound Name: 3-(1H-pyrazol-4-yl)piperidine

CAS No.: 1211515-46-6

Cat. No.: B1523855

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Executive Summary: The "Elusive Isomer"

In the landscape of kinase inhibitor design, the pyrazolyl-piperidine scaffold is ubiquitous. However, commercial availability is heavily skewed toward the 4-(1H-pyrazol-4-yl)piperidine isomer (a key fragment in JAK inhibitors like Tofacitinib analogs). The **3-(1H-pyrazol-4-yl)piperidine** isomer (Figure 1), while structurally similar, represents a "catalog gap" in many commodity building block inventories.

This guide provides a definitive roadmap for sourcing this specific regioisomer. It distinguishes between "phantom" catalog listings and viable synthetic routes, offering a validated protocol for in-house preparation when commercial lead times are prohibitive.

Core Identity Data

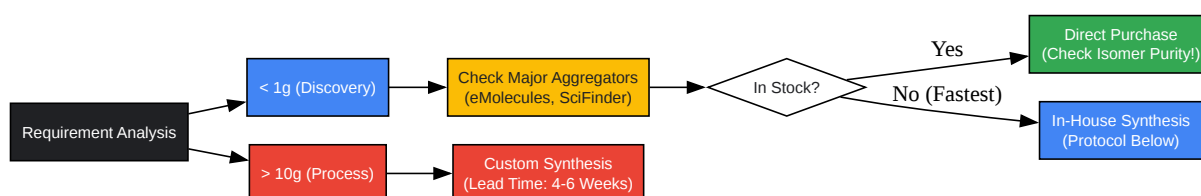
Property	Specification
Chemical Name	3-(1H-pyrazol-4-yl)piperidine
CAS Number (Free Base)	Not widely established (Often listed under salt forms or derivatives)
CAS (Boc-Precursor)	1422386-02-4 (Related derivative) / Custom
Molecular Formula	C ₈ H ₁₃ N ₃
Molecular Weight	151.21 g/mol
Key Distinction	C3-C4 Linkage: Piperidine C3 attached to Pyrazole C4. [1] [2] [3] [4] [5] [6]

Commercial Availability Landscape

Unlike its 4-isomer counterpart, **3-(1H-pyrazol-4-yl)piperidine** is rarely held in "Next Day Delivery" stock. Most listings are Make-on-Demand (MOD).

Supply Chain Decision Tree

Researchers must categorize their need based on quantity and timeline.



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Figure 1: Sourcing decision logic. For quantities >10g, custom synthesis is recommended due to the complexity of chiral separation if enantiopurity is required.

Verified Supplier Tiers

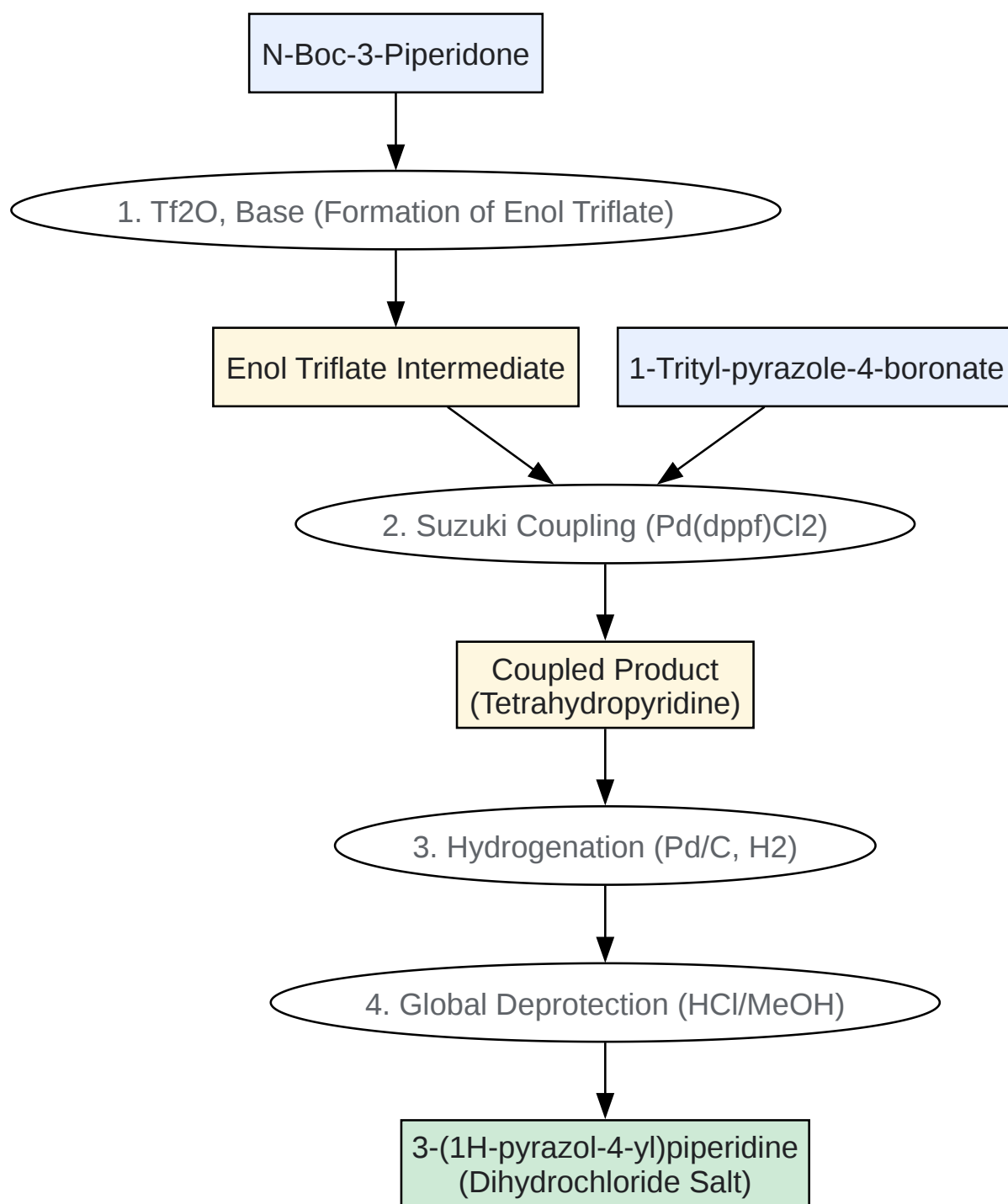
Tier	Supplier Types	Typical Lead Time	Reliability Note
Tier 1	Enamine, WuXi AppTec	2–4 Weeks	High. Likely have validated routes or advanced intermediates (e.g., Boc-protected).
Tier 2	Combi-Blocks, Fluorochem	4–8 Weeks	Moderate. Often list "virtual" inventory; verify stock before ordering.
Tier 3	Aggregators (MolPort)	Variable	Low. Relies on third-party stock updates which may be outdated for rare isomers.

Validated Synthetic Protocol

When commercial sources fail, the following Suzuki-Miyaura / Hydrogenation route is the industry standard for generating high-purity **3-(1H-pyrazol-4-yl)piperidine**. This route avoids the regioselectivity issues of reducing pyridine precursors.

Retrosynthetic Analysis

The most robust disconnection is the C3-C4 bond formation between a 3-piperidone enol triflate and a pyrazole-4-boronate.



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Figure 2: Modular synthesis allowing for late-stage diversification.

Detailed Methodology

Step 1: Enol Triflate Formation

- Reagents: tert-Butyl 3-oxopiperidine-1-carboxylate, Triflic anhydride (Tf₂O), DIPEA or Pyridine.
- Conditions: DCM, -78°C to 0°C.
- Critical Insight: Strict temperature control is required to prevent decomposition of the enol triflate. Use immediately in the coupling step.

Step 2: Suzuki-Miyaura Coupling

- Reagents: Enol triflate (from Step 1), 1-Trityl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(dppf)Cl₂·DCM (5 mol%), K₂CO₃.
- Conditions: Dioxane/Water (4:1), 90°C, 12h.
- Why Trityl? The trityl group on the pyrazole prevents catalyst poisoning by the free NH and improves solubility.

Step 3: Hydrogenation & Deprotection

- Reagents: 10% Pd/C, H₂ (1 atm or balloon), MeOH.
- Mechanism: This step simultaneously reduces the tetrahydropyridine double bond and cleaves the trityl group (hydrogenolysis).
- Final Deprotection: Treat the crude N-Boc intermediate with 4M HCl in Dioxane to yield the dihydrochloride salt.
- Yield: Typically 40-50% overall.

Quality Control & Analytics

Due to the prevalence of the 4-isomer, analytical discrimination is vital.

Differentiation: 3-Isomer vs. 4-Isomer

Method	3-(1H-pyrazol-4-yl)piperidine (Target)	4-(1H-pyrazol-4-yl)piperidine (Common Impurity)
¹ H NMR (Piperidine Ring)	Complex Multiplets. The C3 proton is chiral (in racemic mix) and creates a distinct asymmetry in the CH ₂ signals.	Symmetric. The C4 proton typically appears as a triplet of triplets (tt) with simplified CH ₂ signals due to symmetry.
¹³ C NMR	Distinct Shifts. C2 and C6 of piperidine will have different chemical shifts.	Symmetric Shifts. C2 and C6 are equivalent.
HPLC Retention	Typically elutes earlier on C18 columns due to steric compression.	Typically elutes later.

Specification Sheet (Template)

- Appearance: White to off-white solid (HCl salt).
- Purity (HPLC): >95% (214 nm).
- Identity: ¹H NMR confirms 3-substitution pattern (lack of symmetry).
- Residual Solvents: <5000 ppm (Dioxane/MeOH).

Handling & Stability

- Storage: Store as the HCl salt at -20°C. The free base is hygroscopic and prone to air oxidation over prolonged periods.
- Safety: Treat as a potential skin/eye irritant (H315, H319).[6][7] Standard PPE required.
- Solubility: Highly soluble in water (salt form) and DMSO. Limited solubility in DCM/Ether.

References

- Synthesis of Pyrazole Scaffolds: Organic & Biomolecular Chemistry, "Synthesis of 4-substituted-1H-pyrazole-3,5-diamines via Suzuki–Miyaura coupling," [Link](#).
- Piperidine Functionalization: Journal of the American Chemical Society, "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine," [Link](#).
- Kinase Inhibitor Chemistry: MDPI, "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications," [Link](#).
- Commercial Precursors: Sigma-Aldrich Listing for 1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylic acid (Structural Analog), [Link](#).

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